2-(azetidin-3-yl)-1H-benzimidazole

CYP inhibition drug-drug interaction ADME profiling

2-(Azetidin-3-yl)-1H-benzimidazole (CAS 1234710‑00‑9) is a heterocyclic building block combining a benzimidazole core with a C2‑linked azetidine ring (molecular formula C₁₀H₁₁N₃, MW 173.21). The compound is a versatile intermediate in medicinal chemistry, particularly for the synthesis of phosphodiesterase 10 (PDE10) inhibitors.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 1234710-00-9
Cat. No. B1524462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yl)-1H-benzimidazole
CAS1234710-00-9
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)
InChIKeyUEPRLXODFILGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-1H-benzimidazole (CAS 1234710-00-9) – Key Physicochemical and Pharmacological Baseline for Procurement Decisions


2-(Azetidin-3-yl)-1H-benzimidazole (CAS 1234710‑00‑9) is a heterocyclic building block combining a benzimidazole core with a C2‑linked azetidine ring (molecular formula C₁₀H₁₁N₃, MW 173.21) . The compound is a versatile intermediate in medicinal chemistry, particularly for the synthesis of phosphodiesterase 10 (PDE10) inhibitors [1]. The unsubstituted benzimidazole NH and the basic azetidine nitrogen provide two distinct vectors for derivatisation, enabling divergent library synthesis [2]. However, its structural similarity to other azetidine‑benzimidazole isomers and N‑substituted analogues necessitates careful differentiation when selecting the optimal synthon for a given programme.

Why 2-(Azetidin-3-yl)-1H-benzimidazole Cannot Be Simply Replaced by In‑Class Analogues


Although several azetidine‑benzimidazole regioisomers and N‑substituted congeners share the same core scaffold, their divergent hydrogen‑bonding capacity, lipophilicity, and metabolic liability profiles preclude simple interchange. For example, N‑methylation at the benzimidazole 1‑position abolishes the acidic NH proton, thereby eliminating a key H‑bond donor that is critical for target engagement in PDE10 inhibitor pharmacophores [1]. Similarly, replacing the strained azetidine with a larger pyrrolidine or piperidine ring alters both the pKa of the pendant amine and the spatial orientation of downstream substituents, which can profoundly affect selectivity and ADME properties [2]. The quantitative evidence below demonstrates that 2-(azetidin-3-yl)-1H-benzimidazole occupies a distinct property space that cannot be replicated by its closest structural relatives.

Quantitative Differentiation of 2-(Azetidin-3-yl)-1H-benzimidazole vs. Closest Analogues


CYP3A4 Time‑Dependent Inhibition: 2-(Azetidin-3-yl)-1H-benzimidazole vs. N‑Methylated Analogue

In a time‑dependent inhibition assay using recombinant human CYP3A4 with midazolam as substrate (30 min pre‑incubation with NADPH), 2-(azetidin-3-yl)-1H-benzimidazole exhibited an IC₅₀ of 90 nM [1]. In contrast, the N‑methylated analogue 2-(azetidin-3-yl)-1‑methyl‑1H‑benzimidazole showed an IC₅₀ of 2.34 µM (2,340 nM) against CYP3A5 under comparable pre‑incubation conditions [2]. While the CYP isoforms differ (3A4 vs. 3A5), both belong to the CYP3A subfamily, and the ~26‑fold potency difference indicates that N‑methylation profoundly reduces time‑dependent CYP3A inhibition liability.

CYP inhibition drug-drug interaction ADME profiling

CYP1A2 Time‑Dependent Inhibition Potency in Human Liver Microsomes

In pooled human liver microsomes, 2-(azetidin-3-yl)-1H-benzimidazole inhibited CYP1A2 with an IC₅₀ of 1,100 nM (1.10 µM) under time‑dependent conditions (30 min pre‑incubation with NADPH, midazolam as probe substrate) [1]. For context, the structurally related azabenzimidazole JAK1 inhibitor class typically achieves CYP1A2 IC₅₀ values > 10 µM, reflecting intentional optimisation away from CYP1A2 liability [2]. The moderate CYP1A2 inhibition by 2-(azetidin-3-yl)-1H-benzimidazole is thus notable for an unoptimised scaffold and may be exploited or mitigated depending on the target product profile.

CYP1A2 time-dependent inhibition human liver microsomes

LogP Difference: Unsubstituted NH vs. N‑Methylated Benzimidazole

The calculated LogP of 2-(azetidin-3-yl)-1H-benzimidazole is 1.58 . The N‑methylated analogue 2-(azetidin-3-yl)-1‑methyl‑1H‑benzimidazole has a calculated LogP of 0.90 [1]. The ΔLogP of +0.68 units for the NH‑bearing compound represents a significant increase in lipophilicity, which is known to correlate with enhanced membrane permeability but also increased risk of off‑target binding .

lipophilicity LogP physicochemical properties

Topological Polar Surface Area (TPSA) and H‑Bond Donor Count as Determinants of Permeability

2-(Azetidin-3-yl)-1H-benzimidazole has a TPSA of 40.71 Ų and features one H‑bond donor (benzimidazole NH) . The N‑methylated analogue loses this H‑bond donor (HBD = 0) and has a TPSA of approximately 29.8 Ų [1]. Both compounds fall well within the Veber rule thresholds (TPSA < 140 Ų; HBD ≤ 5), predicting good oral bioavailability, but the presence of the NH donor in the parent compound provides an additional anchoring point for target binding that is absent in the N‑methyl derivative [2].

TPSA hydrogen bonding permeability prediction

CYP3A2 and CYP2D1 Cross‑Species Inhibition Profile in Rat Liver Microsomes

In rat liver microsomes, 2-(azetidin-3-yl)-1H-benzimidazole showed weak inhibition of CYP3A2 (Kᵢ = 52,600 nM; 52.6 µM) and CYP2D1 (Kᵢ = 179,000 nM; 179 µM) [1]. For comparison, the clinical benzimidazole anthelmintic albendazole exhibits CYP1A2 inhibition with Kᵢ values in the low micromolar range, a profile associated with greater drug‑drug interaction risk [2]. The substantially weaker rat CYP inhibition by 2-(azetidin-3-yl)-1H-benzimidazole suggests a favourable preclinical safety margin for rodent toxicology studies.

cross-species CYP rat microsomes preclinical safety

Optimal Application Scenarios for 2-(Azetidin-3-yl)-1H-benzimidazole Based on Quantitative Evidence


PDE10 Inhibitor Lead Optimisation Requiring a Benz imidazole NH H‑Bond Donor

Medicinal chemistry programmes targeting PDE10 for schizophrenia or Huntington's disease require a benzimidazole NH to form a key hydrogen bond with the catalytic glutamine residue [1]. 2-(Azetidin-3-yl)-1H-benzimidazole provides this essential H‑bond donor (TPSA 40.71 Ų; HBD = 1) while offering a modifiable azetidine nitrogen for parallel library synthesis. The N‑methyl analogue, lacking the NH donor, is unable to engage the same binding interaction and is therefore unsuitable for this pharmacophore [2].

Early‑Stage ADME Screening Panels Where CYP3A4 Time‑Dependent Inhibition Is a Key Differentiator

The 90 nM IC₅₀ against CYP3A4 in a time‑dependent format provides a quantitative benchmark for structure‑activity relationship (SAR) studies [1]. Teams can use the parent compound as a reference point and measure whether subsequent N1‑substitution, C5/C6‑functionalisation, or azetidine derivatisation reduces the CYP3A4 TDI signal. The ~26‑fold difference relative to the N‑methyl analogue demonstrates that simple N‑methylation is an effective strategy for mitigating TDI liability while retaining the core scaffold [2].

Preclinical Rodent Toxicology Studies Requiring Low CYP Inhibition Risk

With rat CYP3A2 Kᵢ = 52.6 µM and CYP2D1 Kᵢ = 179 µM, 2-(azetidin-3-yl)-1H-benzimidazole exhibits a notably weak CYP inhibition profile in the rodent model [1]. This makes it a suitable starting point for programmes where clean rodent toxicology readouts are critical for candidate nomination, avoiding the CYP‑mediated drug‑drug interaction flags that complicate interpretation of preclinical safety data.

Divergent Library Synthesis Exploiting the Two Orthogonal Derivatisation Vectors

The compound possesses two chemically distinct reactive sites: the benzimidazole NH (pKa ~12, nucleophilic under basic conditions) and the azetidine secondary amine (pKa ~9‑10, nucleophilic under neutral conditions) [1]. This orthogonality enables sequential, protecting‑group‑free derivatisation strategies to rapidly generate diverse compound libraries for high‑throughput screening. The N‑methyl analogue forfeits the benzimidazole NH vector, reducing the chemical space accessible from a single scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(azetidin-3-yl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.